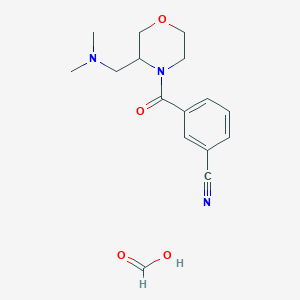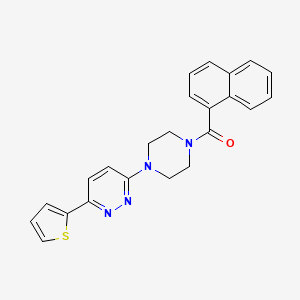![molecular formula C14H22N2O3 B2437071 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate CAS No. 1209300-95-7](/img/structure/B2437071.png)
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate is a synthetic organic compound characterized by its unique structural features, which include a cyclobutane ring and a cyano group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutanecarboxylate ester, followed by the introduction of the cyano group and the carbamoyl moiety. Key steps include:
Esterification: Cyclobutanecarboxylic acid is esterified using an alcohol in the presence of an acid catalyst.
Nitrile Formation: The ester is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Carbamoylation: The final step involves the reaction of the nitrile intermediate with an isocyanate to form the carbamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
化学反応の分析
Types of Reactions: 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: In medicinal chemistry, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The cyano group and carbamoyl moiety are key functional groups that contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules.
類似化合物との比較
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl (2E)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate
Comparison: Compared to these similar compounds, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] cyclobutanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)14(4,8-15)16-12(17)10(3)19-13(18)11-6-5-7-11/h9-11H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGZTHUBIKTXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2436994.png)
![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)




![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)




![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)

